

Pharmacokinetic Profile & CYP3A4 Interaction Mechanisms

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Compound Focus: Amprenavir

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Amprenavir's interactions are primarily due to its relationship with the CYP3A4 enzyme system [1] [2].

- **Metabolism:** The principal route of **amprenavir** elimination is hepatic metabolism by **CYP3A4** [2].
- **Enzyme Interaction:** **Amprenavir** is both a **substrate** and a **mechanism-based inhibitor** of CYP3A4 [2] [3]. As a mechanism-based inhibitor, it inactivates the enzyme irreversibly, leading to drug interaction predictions based solely on reversible inhibition being potentially underestimated [3].
- **Protein Binding:** **Amprenavir** is highly bound to plasma proteins (>90%), with the highest affinity for alpha-1 acid glycoprotein [1].
- **Elimination Half-Life:** The half-life of **amprenavir** is reported to be between 7.1 and 10.6 hours [1].

Quantitative CYP3A Inhibition Data

The table below summarizes inhibition constants (K_i) for **amprenavir** against different CYP3A isoforms, based on *in vitro* studies using testosterone 6 β -hydroxylation as a marker for CYP3A activity. A lower K_i value indicates a more potent inhibitory effect.

CYP3A Isoform	K_i Value (μM)	Inference
CYP3A4	0.1 μM [4]	Preferential and potent inhibition
CYP3A5	0.5 μM [4]	Weaker inhibitory effect

CYP3A Isoform	K _i Value (μM)	Inference
CYP3A7	2.1 μM [4]	Weakest inhibitory effect

This data shows that **amprenavir** is a preferential inhibitor of CYP3A4, with a lower potential to inhibit the CYP3A5 and CYP3A7 isoforms [4].

Clinically Significant Drug Interaction Risks

The following table outlines major categories of clinically important drug interactions with **amprenavir**.

Interaction Category	Examples	Clinical Implication
Contraindicated (CYP3A4 Substrates)	Terfenadine, astemizole, cisapride, triazolam, midazolam [5]	Avoid concurrent use. Coadministration may inhibit the metabolism of these drugs, creating the potential for serious and/or life-threatening events (e.g., cardiac arrhythmias, prolonged sedation) [5].
Enzyme Inducers	Rifampin, phenobarbital, phenytoin, carbamazepine, dexamethasone [5]	Use with caution. These drugs are potent inducers of CYP3A4 and can markedly diminish plasma concentrations of amprenavir, reducing its therapeutic efficacy [5].
Inhibitors & Boosters	Ketoconazole [5], Ritonavir [6] [2]	Dosage adjustment may be needed. Ketoconazole can increase amprenavir concentrations [5]. Ritonavir is a potent CYP3A4 inhibitor used at low doses to "boost" amprenavir levels by inhibiting its metabolism, thereby enhancing its pharmacokinetic profile [6] [2].

Experimental Protocol: In Vitro CYP3A4 Inhibition Assessment

This methodology is adapted from published studies on the mechanism-based inactivation of CYP3A by HIV protease inhibitors [4] [3].

1. Objective To characterize the time- and concentration-dependent inhibition of CYP3A4 by **amprenavir** *in vitro* and determine the inactivation parameters (K_I and k_{inact}).

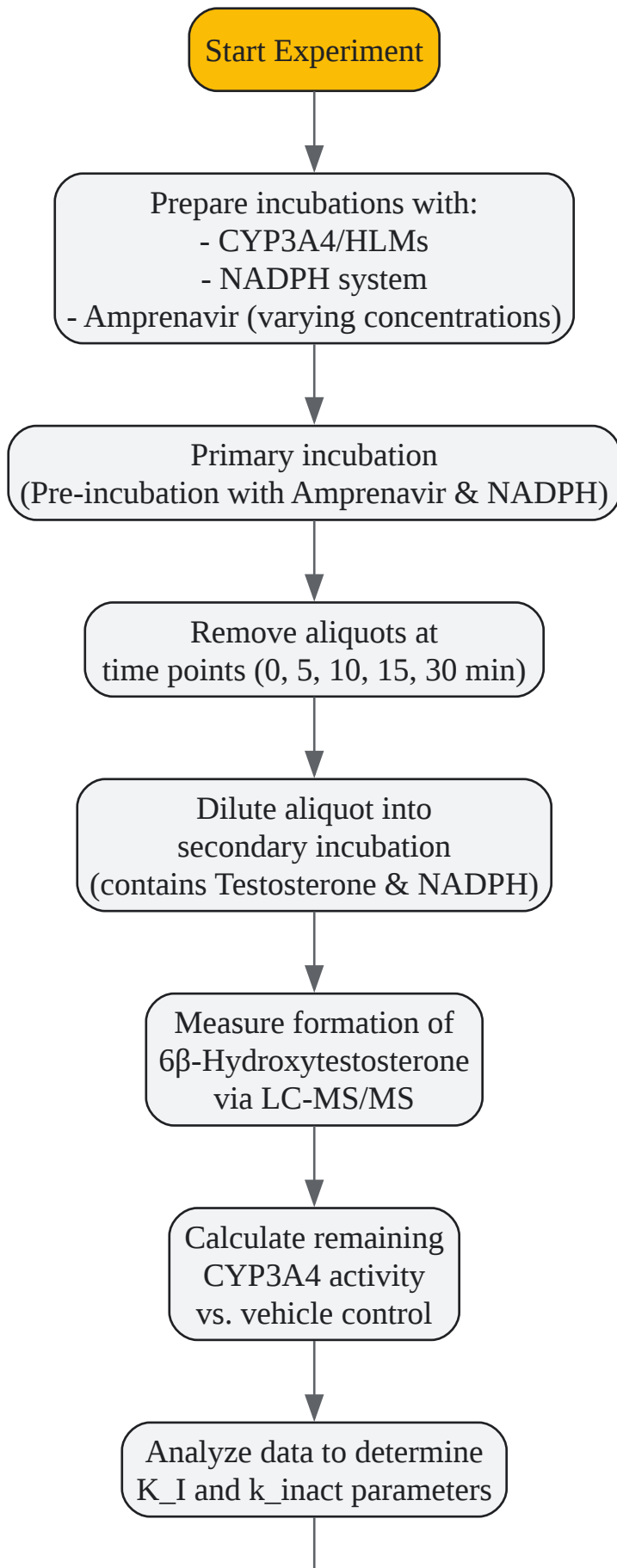
2. Materials

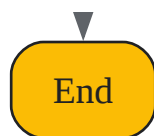
- Recombinant CYP3A4 enzyme (with and without cytochrome b5)
- Pooled Human Liver Microsomes (HLMs)
- **Amprenavir** (test compound)
- Testosterone (substrate for CYP3A4)
- 6 β -Hydroxytestosterone (metabolite for quantification)
- NADPH regenerating system
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

3. Methodology

- **Incubation Conditions:** Incubate various concentrations of **amprenavir** (e.g., 0-100 μ M) with CYP3A4 (+b5) or HLMs in the presence of an NADPH regenerating system.
- **Time-Course Study:** Remove aliquots at multiple time points (e.g., 0, 5, 10, 15, 30 minutes) and dilute them into a secondary incubation mixture containing testosterone and NADPH.
- **Activity Measurement:** Quantify the formation of the 6 β -hydroxytestosterone metabolite in the secondary incubation using LC-MS/MS. The remaining CYP3A4 activity is calculated relative to a vehicle control.
- **Data Analysis:** Plot the natural logarithm of the remaining activity versus time for each **amprenavir** concentration. The slope of each line represents the observed inactivation rate (k_{obs}). The K_I (inhibitor concentration that gives half-maximal inactivation) and k_{inact} (maximum rate of inactivation) are determined by nonlinear regression fitting the k_{obs} values to the Michaelis-Menten equation:
$$k_{obs} = \frac{k_{inact} \times [I]}{K_I + [I]}$$

The experimental workflow for this protocol is summarized in the following diagram:





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Key Insights for Researchers

- **Focus on the Prodrug:** Since **amprenavir** itself is withdrawn, much contemporary research revolves around its prodrug, **fosamprenavir**, which is rapidly converted to **amprenavir** *in vivo* [2]. When studying drug interactions, the focus should be on the active metabolite, **amprenavir**.
- **Ritonavir Boosting is Central:** The most clinically relevant interaction is the intentional one with **low-dose ritonavir** [6] [2]. Ritonavir is a more potent CYP3A4 inhibitor and is used to boost **amprenavir** concentrations, improving its pharmacokinetic profile.
- **Assess Mechanism-Based Inactivation:** Standard reversible inhibition assays (IC50) may not fully capture **amprenavir**'s interaction potential. The experimental protocol for determining *K_I* and *kinact* is critical for accurate *in vitro* to *in vivo* extrapolation, as mechanism-based inactivation can lead to longer-lasting effects [3].

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References

1. Amprenavir: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. clinical pharmacokinetics and drug interactions of the ... [pubmed.ncbi.nlm.nih.gov]
3. Mechanism-based inactivation of CYP3A by HIV protease ... [pubmed.ncbi.nlm.nih.gov]
4. Differential inhibition of cytochrome P450 3A4, 3A5 and ... [pubmed.ncbi.nlm.nih.gov]
5. Amprenavir - Mechanism, Indication, Contraindications ... [pediatriconcall.com]
6. Plasma Amprenavir Pharmacokinetics and Tolerability ... [pmc.ncbi.nlm.nih.gov]

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